Methyl 3-(quinolin-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(quinolin-6-yl)propanoate: is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring this compound is characterized by the presence of a quinoline ring attached to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(quinolin-6-yl)propanoate typically involves the esterification of 3-(quinolin-6-yl)propanoic acid. One common method includes the reaction of quinoline-6-carboxaldehyde with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of industrial catalysts and purification techniques like distillation and crystallization would be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-(quinolin-6-yl)propanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 3-(quinolin-6-yl)propanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 3-(quinolin-6-yl)propanoate is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may be investigated for similar activities, particularly in the development of new therapeutic agents .
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals. Its quinoline structure makes it valuable in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of Methyl 3-(quinolin-6-yl)propanoate in biological systems is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its quinoline structure. Quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The compound may exert its effects by binding to these targets and disrupting their normal functions, leading to therapeutic outcomes .
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: A precursor in the synthesis of Methyl 3-(quinolin-6-yl)propanoate.
3-(Quinolin-6-yl)propanol: A reduced form of the compound with an alcohol group instead of an ester.
Quinoline-6-carboxaldehyde: An intermediate in the synthesis of various quinoline derivatives.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its similar compounds. The ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,5,7H2,1H3 |
InChI Key |
BMCWTVAUAXCRNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.